Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate
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Overview
Description
Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate is an organic compound with the molecular formula C18H18N2O4 It is characterized by the presence of an aniline group, a methoxybenzoyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate typically involves the reaction of aniline with methyl 3-bromo-2-[(4-methoxybenzoyl)amino]acrylate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aniline or methoxybenzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-anilino-2-[(4-chlorobenzoyl)amino]acrylate
- Methyl 3-anilino-2-[(4-nitrobenzoyl)amino]acrylate
- Methyl 3-anilino-2-[(4-methylbenzoyl)amino]acrylate
Uniqueness
Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzoyl group.
Properties
IUPAC Name |
methyl (E)-3-anilino-2-[(4-methoxybenzoyl)amino]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-10-8-13(9-11-15)17(21)20-16(18(22)24-2)12-19-14-6-4-3-5-7-14/h3-12,19H,1-2H3,(H,20,21)/b16-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAPIOLVLPBDQR-FOWTUZBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CNC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/NC2=CC=CC=C2)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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